Sorafenib tosylate is a multikinase inhibitor that has been approved by the FDA for the treatment of advanced hepatocellular carcinoma (HCC) and renal cancer. It has been the subject of extensive research due to its anti-angiogenic, anti-tumor, and anti-resorptive effects in various cancer models, including breast cancer bone metastases and liver cancer. Despite its clinical efficacy, the responses to sorafenib are variable, which has prompted further investigation into its mechanism of action and potential applications in different fields235.
Sorafenib exerts its effects through multiple pathways. It has been shown to inhibit tumor growth and angiogenesis by targeting vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR). Additionally, sorafenib disrupts the mitochondrial electron transport chain, leading to the activation of the PINK1-Parkin pathway, which can trigger cellular apoptosis in cancer cells4. In liver cancer cells, sorafenib has been found to inhibit the synthesis of monounsaturated fatty acids by targeting stearoyl coenzyme A desaturase 1 (SCD1), which is mediated through the ATP-AMPK-mTOR-SREBP1 signaling pathway3. Furthermore, sorafenib can affect the expression of genes involved in cell cycle control, apoptosis, and protein biosynthesis, which contributes to its anti-tumor activity2.
In experimental models of breast cancer bone metastases, sorafenib tosylate has been shown to significantly reduce tumor growth and vasculature, as well as inhibit osteolysis. When combined with paclitaxel, sorafenib exhibited positive combination effects, particularly in reducing vessel permeability in bone lesions1.
Sorafenib is a cornerstone in the treatment of advanced HCC. It has been shown to kill liver cancer cells by disrupting key metabolic pathways and inducing cell death. However, its efficacy can be influenced by the genetic and biological characteristics of the cancer cells, as well as the presence of tumor-initiating cells. Some studies suggest that sorafenib may exacerbate certain subtypes of HCC through the TSC2-AKT cascade, indicating the need for personalized treatment strategies235.
Due to sorafenib's poor aqueous solubility and hepatic first-pass effect, which limit its oral bioavailability, research has been conducted to develop polymeric nano-delivery systems. These systems aim to improve the pharmacokinetic profile, minimize side effects, and target the drug to tumor tissues7.
Sorafenib has been found to have immunomodulatory effects that can augment antitumor immunity. It enhances the functions of tumor-specific effector T cells and reduces the proportion of PD-1-expressing CD8+ T cells and regulatory T cells (Tregs) in the tumor microenvironment. These effects contribute to the overall antitumor immune response, making sorafenib a potential candidate for combination with immunotherapeutic approaches8.
Sorafenib has been studied for its binding properties to c-MYC G-quadruplexes (G4), which are structures in nucleic acids that can play a role in gene regulation. While sorafenib has a lower affinity for G4 compared to traditional ligands, understanding its interaction mechanism may inspire the screening of new ligands and the design of targeted drugs6.
CAS No.: 6358-22-1
CAS No.: 3019-74-7
CAS No.: 1976-85-8
CAS No.: 23656-67-9
CAS No.: 73477-63-1
CAS No.: 27776-01-8